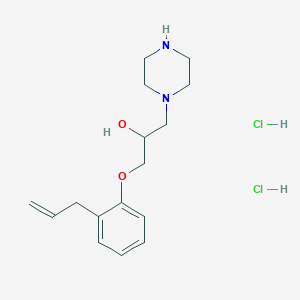

1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Evaluation

A study by Kumar et al. (2017) describes the design, synthesis, and pharmacological evaluation of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds were investigated for their antidepressant and antianxiety activities, showcasing the application of similar compounds in therapeutic research (J. Kumar et al., 2017).

Crystal Structure Analysis

Research on fluphenazine dihydrochloride dimethanol solvate by Petrus et al. (2012) provides insights into the crystal structure of compounds with similar chemical backbones, highlighting their potential in the development of pharmacologically active agents (Joanna Petrus et al., 2012).

Anticancer Activity

Lv et al. (2019) investigated the heterocyclic compound 1-((2S,3S)-2-(benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one for its anti-bone cancer activity and molecular docking investigations. This study exemplifies the application of piperazine derivatives in oncology research (G. Lv et al., 2019).

Thermoset Synthesis

Agag and Takeichi (2003) focused on the synthesis and characterization of novel benzoxazine monomers containing allyl groups and their applications in creating high-performance thermosets. This research demonstrates the utility of such compounds in materials science (T. Agag & T. Takeichi, 2003).

Bioactivity and Enzyme Inhibition

A study by Yamali et al. (2016) on the synthesis and bioactivities of halogen-bearing phenolic chalcones and their corresponding bis Mannich bases investigated their cytotoxic and carbonic anhydrase enzyme inhibitory effects. This highlights the potential of piperazine derivatives in drug discovery and enzyme inhibition research (C. Yamali et al., 2016).

Wirkmechanismus

Target of Action

The primary target of 1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride, also known as alprenolol, is the β-adrenergic receptor . This receptor plays a crucial role in regulating cardiovascular functions, including heart rate and blood pressure .

Mode of Action

Alprenolol acts as a non-selective beta-blocker , meaning it binds to both β1 and β2 adrenergic receptors . By binding to these receptors, alprenolol inhibits the effects of epinephrine and norepinephrine, hormones that typically increase heart rate and blood pressure .

Biochemical Pathways

Upon binding to β-adrenergic receptors, alprenolol inhibits the production of cyclic adenosine monophosphate (cAMP), a molecule that promotes the release of stored glucose and fatty acids and increases heart rate and contractility . This inhibition leads to a decrease in heart rate and blood pressure .

Pharmacokinetics

Alprenolol is characterized by its nonpolar and hydrophobic properties, with low to moderate lipid solubility . These properties influence its absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride involves the reaction of 2-allylphenol with 1-chloro-3-piperazin-1-ylpropan-2-ol in the presence of a base to form the desired product. The product is then isolated as the dihydrochloride salt.", "Starting Materials": [ "2-allylphenol", "1-chloro-3-piperazin-1-ylpropan-2-ol", "Base (e.g. sodium hydroxide)", "Solvent (e.g. ethanol)" ], "Reaction": [ "Step 1: Dissolve 2-allylphenol in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir.", "Step 3: Add 1-chloro-3-piperazin-1-ylpropan-2-ol to the solution and stir for several hours at room temperature.", "Step 4: Isolate the product by filtration or extraction.", "Step 5: Convert the product to the dihydrochloride salt by treatment with hydrochloric acid in a suitable solvent (e.g. ethanol).", "Step 6: Isolate the dihydrochloride salt by filtration or precipitation." ] } | |

CAS-Nummer |

1185304-87-3 |

Molekularformel |

C16H25ClN2O2 |

Molekulargewicht |

312.83 g/mol |

IUPAC-Name |

1-piperazin-1-yl-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C16H24N2O2.ClH/c1-2-5-14-6-3-4-7-16(14)20-13-15(19)12-18-10-8-17-9-11-18;/h2-4,6-7,15,17,19H,1,5,8-13H2;1H |

InChI-Schlüssel |

SXFLTSIWGVHRCB-UHFFFAOYSA-N |

SMILES |

C=CCC1=CC=CC=C1OCC(CN2CCNCC2)O.Cl.Cl |

Kanonische SMILES |

C=CCC1=CC=CC=C1OCC(CN2CCNCC2)O.Cl |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-[1-(difluoromethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1532073.png)

![Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B1532077.png)

![N-[(1-fluorocyclopentyl)methyl]cyclohexanamine](/img/structure/B1532080.png)

![N-[1-(2-Amino-ethyl)-1H-pyrazol-4-YL]-acetamide](/img/structure/B1532088.png)

![6-bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1532090.png)

![3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1532092.png)